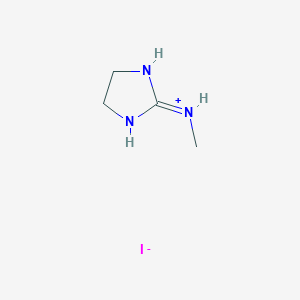

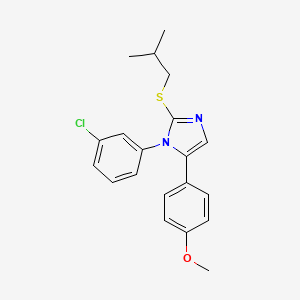

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide , also known as iodomethane , is a chemical compound with the formula CH₃I . It is a dense, colorless, and volatile liquid. Structurally, it is related to methane, where one hydrogen atom is replaced by an iodine atom .

Synthesis Analysis

This process results in the formation of iodomethane along with water as a byproduct. The reaction is typically carried out under acidic conditions .

Molecular Structure Analysis

The molecular structure of iodomethane consists of a methyl group (CH₃) bonded to an iodine atom (I). It is a simple organic halide with a tetrahedral geometry around the carbon atom .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- The compound has been utilized in the synthesis of novel 1H+,2H-imidazolium salts through the treatment of 4,5-diphenyl-2H-imidazoles with alkyl iodides, leading to various derivatives with potential applications in organic synthesis (Katritzky et al., 1983).

Metal Extraction and Environmental Applications

- Imidazolium salts, including variants of the mentioned compound, have been studied for the selective extraction and stripping of metals like Cd(II) from acidic iodide solutions, indicating their potential in environmental and industrial applications (Eyupoglu & Polat, 2015).

Organic Compound Synthesis

- It has been used in microwave-assisted, chemoselective N-formylation of amines, demonstrating its role in facilitating efficient and environmentally friendly synthetic routes for various organic compounds (Thimmegowda et al., 2022).

Material Science and Solar Cell Applications

- Research indicates its use in the synthesis of new ionic liquids for applications like dye-sensitized solar cells, highlighting its relevance in the field of renewable energy and material science (Ramkumar et al., 2014).

Catalysis and Chemical Transformation

- The compound and its derivatives have been explored as catalysts in various chemical reactions, including nitrile-primary amide interconversion and Sonogashira coupling, indicating its versatility in catalysis (Dubey et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

imidazolidin-2-ylidene(methyl)azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.HI/c1-5-4-6-2-3-7-4;/h2-3H2,1H3,(H2,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLYNZNVWDPJLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]=C1NCCN1.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2401391.png)

![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/no-structure.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2401396.png)

![ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2401399.png)

![8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one](/img/structure/B2401402.png)

![1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2401404.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)